N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide
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Description
“N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide” is a chemical compound with the molecular formula C21H21ClN2O4S . It belongs to the class of sulfonamides, which are organo-sulfur compounds containing the -SO2NH2 group .
Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide” consists of a cyclopentyl group attached to an indoline ring, which has two carbonyl groups at the 2 and 3 positions and a sulfonamide group at the 5 position .Scientific Research Applications
Antimicrobial Properties
Sulfonamide-based indole analogs, such as N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide, have been found to exhibit strong antimicrobial actions . They have been used in the design and production of drugs due to their physiological action .
Anticonvulsant Properties
Indole derivatives, including N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide, have been reported to exhibit anticonvulsant properties . This makes them valuable in the treatment of conditions like epilepsy .
Antifungal Properties
These compounds have also been found to have antifungal properties, making them useful in the treatment of various fungal infections .
Antimalarial Properties
Indole-sulfonamide derivatives have been reported to exhibit antimalarial properties . This makes them a potential candidate for the development of new antimalarial drugs .
Antidiabetic Properties
Indole derivatives have been reported to have antidiabetic properties . This suggests their potential use in the treatment of diabetes .
Anticancer Properties
Compounds like N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide have been found to exhibit anticancer properties . This makes them a potential candidate for the development of new anticancer drugs .
properties
IUPAC Name |
[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-2-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQSEKIQDRYMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide |
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